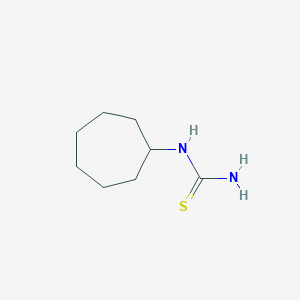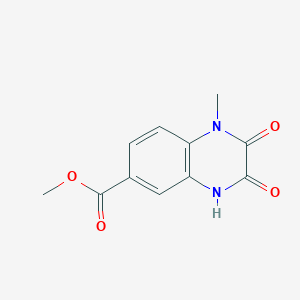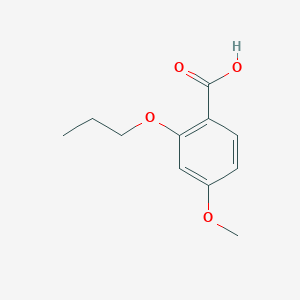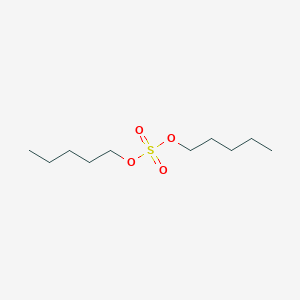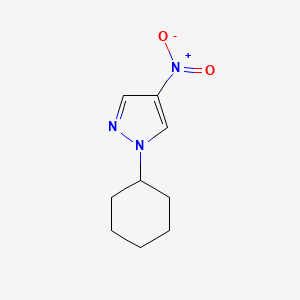
1-Cyclohexyl-4-nitropyrazole
Descripción general
Descripción
1-Cyclohexyl-4-nitropyrazole (CHNP) is a nitropyrazole derivative. It is also known as 1-cyclohexyl-4-nitro-1H-pyrazole . The compound has been studied extensively due to its unique properties, including its ability to inhibit the enzymatic activity of nitric oxide synthase (NOS).
Synthesis Analysis
The synthesis of 4-nitropyrazole, a related compound, has been reported in various methods . One method involves the nitration reaction of pyrazole with mixed acid, followed by continuous quenching, neutralization, extraction, and separation . The final product 4-nitropyrazole was obtained with 96.9% yield, 99.3% purity, and 381 g/h productivity .Molecular Structure Analysis
The molecular formula of this compound is C9H13N3O2 . The molecular weight is 195.22 g/mol .Chemical Reactions Analysis
The nitration reaction of pyrazole with mixed acid is a key step in the synthesis of 4-nitropyrazole . The process involves continuous quenching, neutralization, extraction, and separation .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research demonstrates the potential use of heterocyclic diazoles, including 4-nitropyrazole, as corrosion inhibitors for iron in acidic environments. These compounds can effectively reduce corrosion current and increase charge-transfer resistance, indicating their efficacy in protecting metal surfaces from corrosion. This is particularly relevant in industrial applications where metal corrosion can be a significant issue (Babić-Samardžija et al., 2005).
Anti-Tuberculosis Activity
Nitropyrazoles, including derivatives of 4-nitropyrazole, have shown promise in anti-tuberculosis research. Their ability to inhibit mycobacterial activity suggests potential applications in developing new treatments for tuberculosis. This could be particularly valuable in addressing drug-resistant strains of the disease (Walczak et al., 2004).
Antibacterial Properties
Certain 3-nitropyrazole compounds, related to 4-nitropyrazole, have been identified as potent synthetic antibacterial agents. Their effectiveness in experimental bacterial infections in mice indicates the potential for developing new antibiotics based on this chemical structure (Wick et al., 1973).
Radiosensitization in Cancer Therapy
Research on aziridinyl nitropyrazoles, related to 4-nitropyrazole, has explored their potential as radiosensitizers in cancer therapy. These compounds could enhance the effectiveness of radiotherapy by sensitizing hypoxic cells, which are often resistant to traditional treatments (Naylor et al., 1991).
Materials Science and Coordination Chemistry
4-Nitropyrazole has been studied in the context of materials science, particularly in the synthesis of metal salts. These salts have potential applications in materials science and coordination chemistry, contributing to the development of new materials with specific properties (Nieupoort et al., 1978).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that nitropyrazoles, a class of compounds to which 1-cyclohexyl-4-nitropyrazole belongs, are often used as intermediates in the synthesis of biologically active substances, including some antibiotics and their analogs .
Mode of Action
Nitropyrazoles generally undergo electrophilic substitution reactions . The 4 position of the pyrazole ring is the most accessible for electrophilic attack, and 4-nitropyrazoles are usually formed by the action of various nitrating agents on pyrazoles with a free 4 position .
Biochemical Pathways
Nitropyrazoles are known to be involved in various synthesis methods, indicating that they may interact with multiple biochemical pathways .
Pharmacokinetics
The synthesis of 4-nitropyrazole, a related compound, involves a continuous-flow nitration and post-processing protocol, suggesting that similar methods may be used for the synthesis of this compound .
Result of Action
Nitropyrazoles are known to have high energy, high density, low sensitivity, and good thermal stability . These properties suggest that this compound may have similar characteristics.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of 4-nitropyrazole, a related compound, involves a continuous-flow process that starts from the nitration reaction of pyrazole with mixed acid, followed by continuous quenching, neutralization, extraction, and separation . This suggests that the action, efficacy, and stability of this compound may also be influenced by similar environmental conditions.
Análisis Bioquímico
Biochemical Properties
1-Cyclohexyl-4-nitropyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitroreductase enzymes, which catalyze the reduction of nitro groups to amines. This interaction is crucial as it can influence the compound’s reactivity and stability in biological systems. Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to changes in cell survival and proliferation rates . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of certain enzymes, inhibiting their activity and thereby affecting downstream biochemical pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell cycle progression and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At high doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in hematological parameters . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by nitroreductase enzymes, which reduce the nitro group to an amine . This metabolic transformation can influence the compound’s activity and toxicity. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . It can also interact with specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments . These interactions are important for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-cyclohexyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-12(14)9-6-10-11(7-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGGPABUZVDTIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295936 | |
| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97421-22-2 | |
| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97421-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 1-cyclohexyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



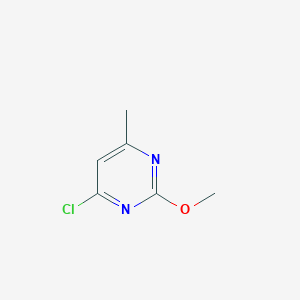


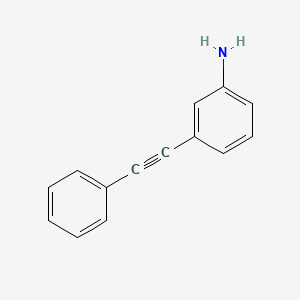
![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)
